JWH 302

Cannabinoid Receptor Pharmacology Binding Affinity Structure-Activity Relationship (SAR)

Procure JWH 302 (CAS 864445-45-4) as a certified analytical reference standard to definitively resolve isomer identification challenges. This meta-methoxy phenylacetylindole is frequently misidentified as its positional isomers JWH 250 (ortho-) or JWH 201 (para-) due to identical molecular weight (335.4 g/mol). Its unique 5-fold CB1 selectivity (Ki = 17 nM) over CB2 (Ki = 89 nM) makes it an essential pharmacological tool for CB1-biased signaling studies, distinct from the more balanced JWH 250. Ensure data integrity in your forensic toxicology or receptor binding assays with this high-purity standard.

Molecular Formula C22H25NO2
Molecular Weight 335.4 g/mol
CAS No. 864445-45-4
Cat. No. B141316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 302
CAS864445-45-4
Synonyms2-(3-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone
Molecular FormulaC22H25NO2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)OC
InChIInChI=1S/C22H25NO2/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-17-9-8-10-18(14-17)25-2/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3
InChIKeyXZVYWLVYUAQEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JWH 302 (CAS 864445-45-4): A Meta-Methoxy Phenylacetylindole Cannabinoid Receptor Agonist Reference Standard


JWH 302 (CAS 864445-45-4) is a synthetic cannabinoid from the phenylacetylindole family, structurally defined as 2-(3-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone [1]. It functions as a cannabimimetic indole with a distinct 5-fold selectivity for the central cannabinoid receptor CB1 (Ki = 17 nM) over the peripheral CB2 receptor (Ki = 89 nM) . JWH 302 is a positional isomer of the more common JWH 250, differing only in the meta-placement of the methoxy group, a subtle structural change that results in quantifiable differences in receptor binding, functional activity, and analytical behavior [2]. This compound is primarily utilized as an analytical reference standard in forensic toxicology and cannabinoid research to differentiate it from its ortho- and para-isomers in complex biological matrices [3].

Why JWH 302 Cannot Be Interchanged with JWH 250 or Other Analogs Without Analytical Confirmation


JWH 302 is frequently confused with its positional isomers, particularly JWH 250 (ortho-methoxy) and JWH 201 (para-methoxy), due to their identical molecular weight (335.4 g/mol) and nearly identical GC-MS retention times [1]. This leads to a high risk of misidentification in forensic and clinical samples when using conventional GC-MS screening methods without a certified reference standard [2]. Furthermore, the meta-methoxy substitution on JWH 302 confers a 5.2-fold selectivity for CB1 over CB2, a profile distinct from the more balanced CB1/CB2 agonism of JWH 250 (11 nM at CB1 vs 33 nM at CB2, 3-fold selectivity) and the CB2 selectivity of JWH 015 (383 nM at CB1 vs 13.8 nM at CB2, 28-fold selectivity) . Substituting one compound for another in a research assay without proper validation would introduce uncontrolled variables in receptor binding and functional assays, compromising data integrity and reproducibility.

Quantitative Differentiation of JWH 302 from Key Analogs: An Evidence-Based Selection Guide


CB1 vs CB2 Receptor Binding Affinity: Meta-Methoxy Substitution Yields 5-Fold Selectivity

JWH 302 exhibits a 5.2-fold selectivity for the CB1 receptor (Ki = 17 nM) over the CB2 receptor (Ki = 89 nM) in radioligand binding assays . This selectivity profile is distinct from that of JWH 250, its ortho-methoxy isomer, which shows higher affinity at both receptors (CB1 Ki = 11 nM, CB2 Ki = 33 nM) but a lower selectivity ratio of 3.0-fold . JWH 302 is also markedly different from JWH 015, a selective CB2 agonist with a Ki of 13.8 nM at CB2 and 383 nM at CB1 (28-fold CB2 selectivity) . These quantitative differences demonstrate that the meta-methoxy substitution in JWH 302 yields a unique receptor binding profile.

Cannabinoid Receptor Pharmacology Binding Affinity Structure-Activity Relationship (SAR)

Functional Activity: JWH 302 Stimulates GTPγS Binding at CB1 and CB2 with Specific EC50 Values

Beyond receptor binding, JWH 302 is a functional agonist at both CB1 and CB2 receptors, stimulating GTPγS binding with EC50 values of 29.3 nM at CB1 and 24.4 nM at CB2 . This indicates that while JWH 302 has a binding preference for CB1, its functional potency is slightly higher at CB2 in this assay. In contrast, JWH 073, a related aminoalkylindole, exhibits higher potency at both receptors (CB1 EC50 is not directly reported in the source, but its binding affinity is Ki = 8.9 nM at CB1 and 38 nM at CB2) [1]. The EC50 values for JWH 302 are in the low nanomolar range, confirming its high potency as a cannabinoid receptor agonist.

Cannabinoid Receptor Pharmacology Functional Assay GTPγS Binding

Analytical Differentiation: Distinct m/z 121:91 Ratio in GC-MS Distinguishes JWH 302 from Positional Isomers

JWH 302, JWH 250, and JWH 201 are positional isomers with identical molecular weight and similar GC retention times, making them difficult to distinguish by conventional GC-MS [1]. However, a statistical analysis of their 70 eV electron ionization (EI) mass spectra revealed a quantifiable difference: the ratio of fragment ions m/z 121 to m/z 91. The average m/z 121:91 ratio for JWH 302 (meta-methoxy) is 1.3 ± 0.1 (95% CI, N=6), which is significantly different from that of JWH 250 (ortho-methoxy, 0.4 ± 0.02, N=14) and JWH 201 (para-methoxy, 7.2 ± 0.5, N=7) [2]. This provides a robust and reliable method for unambiguous identification.

Forensic Toxicology Analytical Chemistry Mass Spectrometry Isomer Differentiation

Physicochemical Properties: Solubility Profile Enables Consistent In Vitro Formulation

JWH 302 has a defined solubility profile that is essential for preparing reproducible stock solutions for in vitro assays. It is soluble at 30 mg/ml in DMF, DMSO, and ethanol, but its solubility in aqueous buffer (Ethanol:PBS (pH 7.2) (1:2)) is significantly lower at 0.33 mg/ml . This information is critical for researchers to avoid precipitation and ensure accurate dosing. While solubility data for other JWH compounds like JWH 018 are available, a direct comparison requires cross-referencing vendor datasheets. The provided data allows for the preparation of stock solutions up to 10 mM in DMSO for JWH 302 .

Pre-formulation Solubility In Vitro Assay Development

Purity and Analytical Documentation: Vendor-Supplied Reference Standard with ≥95% Purity and Spectral Library

JWH 302 is offered as an analytical reference standard with a certified purity of ≥95% . This high purity, combined with the availability of extensive spectral data, is crucial for forensic applications. The compound is included in the Wiley Registry of Mass Spectral Data and the Cayman Spectral Library, providing users with access to verified GC-MS, FTIR, and Raman spectra for definitive compound identification [1]. This level of documentation is essential for laboratories that require a fully characterized reference material for method validation and routine analysis.

Analytical Chemistry Forensic Science Quality Control

Primary Research and Industrial Use Cases for JWH 302 Based on Quantified Differentiation


Forensic Confirmation and Isomer Differentiation in Seized Drug Analysis

Forensic laboratories analyzing seized 'spice' or 'herbal incense' materials require a certified reference standard of JWH 302 to definitively identify the compound. Due to the identical molecular weight and similar GC-MS retention times of JWH 302, JWH 250, and JWH 201, a reference standard is essential to perform the necessary analysis of the m/z 121:91 ratio (1.3 ± 0.1 for JWH 302) for unambiguous isomer identification [1]. Using a generic JWH analog would lead to a high risk of misidentification and legally indefensible results.

Cannabinoid Receptor Pharmacology Research for CB1-Preferring Agonists

Researchers investigating CB1-preferring signaling pathways can use JWH 302 as a pharmacological tool. Its specific 5-fold selectivity for CB1 (Ki = 17 nM) over CB2 (Ki = 89 nM) allows for the study of CB1-mediated effects with a different pharmacological fingerprint compared to more balanced agonists like JWH 250 (3-fold selective) or CB2-selective agonists like JWH 015 (28-fold selective for CB2) . This is particularly useful in comparative studies where the impact of varying CB1/CB2 selectivity on cellular or physiological outcomes is being examined.

Method Development and Validation for Clinical Toxicology LC-MS/MS Assays

Clinical toxicology laboratories developing and validating LC-MS/MS methods for detecting synthetic cannabinoids in urine or serum need a high-purity JWH 302 reference standard. The compound is used to create calibration curves and quality control samples [2]. The known functional activity (EC50 values of 29.3 nM at CB1 and 24.4 nM at CB2) is relevant for interpreting results in the context of the compound's pharmacological potency . The availability of its spectral data in commercial libraries further supports robust method validation [3].

Technical Documentation Hub

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